3-pyridin-3-ylpropyl 3-oxobutanoate
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Overview
Description
3-pyridin-3-ylpropyl 3-oxobutanoate is an organic compound that belongs to the class of acetoacetic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of ketones and other complex molecules. The compound features a pyridyl group, which is a nitrogen-containing aromatic ring, attached to a propyl chain, which in turn is connected to the acetoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 3-(3-pyridyl)propyl ester typically involves the esterification of acetoacetic acid with 3-(3-pyridyl)propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 3-(3-pyridyl)propyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to drive the esterification reaction. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-3-ylpropyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-pyridin-3-ylpropyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The ester is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetoacetic acid 3-(3-pyridyl)propyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-(3-pyridyl)propanol, which can then participate in further biochemical reactions. The pyridyl group may interact with specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester of acetoacetic acid, commonly used in organic synthesis.
Methyl acetoacetate: Another ester variant with similar reactivity.
Acetoacetic acid n-propyl ester: Similar in structure but lacks the pyridyl group.
Uniqueness
3-pyridin-3-ylpropyl 3-oxobutanoate is unique due to the presence of the pyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl 3-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)8-12(15)16-7-3-5-11-4-2-6-13-9-11/h2,4,6,9H,3,5,7-8H2,1H3 |
InChI Key |
ZLDMYZSLEMYMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCC1=CN=CC=C1 |
Origin of Product |
United States |
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